molecular formula C5H2Br2N2 B1616979 4,5-dibromo-1H-pyrrole-2-carbonitrile CAS No. 34649-19-9

4,5-dibromo-1H-pyrrole-2-carbonitrile

Cat. No. B1616979
CAS RN: 34649-19-9
M. Wt: 249.89 g/mol
InChI Key: VNVJCGBSMPWVIT-UHFFFAOYSA-N
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Description

4,5-Dibromo-1H-pyrrole-2-carbonitrile is a chemical compound with the following properties:



  • Empirical Formula : C<sub>5</sub>H<sub>3</sub>Br<sub>2</sub>NO

  • Molecular Weight : 252.89 g/mol

  • CAS Number : 34649-19-9



Synthesis Analysis

The synthesis of this compound involves the bromination of a pyrrole ring followed by the introduction of a cyano group (carbonitrile) at the 2-position. Specific synthetic routes and conditions may vary, but this general approach is commonly employed.



Molecular Structure Analysis

The molecular structure of 4,5-dibromo-1H-pyrrole-2-carbonitrile consists of a pyrrole ring with two bromine atoms (at positions 4 and 5) and a cyano group (CN) attached to the 2-position. The arrangement of atoms and bonds can be visualized as follows:


   Br       Br
\ /
C=N-C
\_/
Pyrrole Ring


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Nucleophilic Substitution : The cyano group can undergo nucleophilic substitution reactions, such as hydrolysis or substitution with other nucleophiles.

  • Bromination : The bromine atoms can be replaced by other halogens or functional groups.

  • Cyclization : The pyrrole ring can participate in cyclization reactions to form fused heterocyclic compounds.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified in the available data.

  • Solubility : Solubility in various solvents and pH-dependent behavior should be investigated.

  • Stability : Stability under different conditions (temperature, light, etc.) needs assessment.


Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Photochromic Compounds : Transformation of 4-oxoalkane-1,1,2,2-tetracarbonitriles, including derivatives of 4,5-dibromo-1H-pyrrole-2-carbonitrile, with Lawesson's reagent leads to 2,2′-disulfanediylbis(1H-pyrroles) and enables the synthesis of photochromic compounds (Belikov et al., 2015).

  • Corrosion Inhibition : 4,5-dibromo-1H-pyrrole-2-carbonitrile derivatives have shown potential as corrosion inhibitors for mild steel, particularly in acidic environments. Their efficiency improves with concentration, highlighting their effectiveness in industrial applications (Verma et al., 2015).

  • Eco-friendly Synthesis : An eco-friendly protocol for synthesizing diverse 4,5-substituted 1H-pyrrole-3-carbonitriles, which includes 4,5-dibromo-1H-pyrrole-2-carbonitrile, has been developed. This method uses recyclable heterogeneous catalysts, offering a sustainable approach to synthesizing these compounds (Chen et al., 2019).

  • Electronic and Structural Properties : Research into the electronic and structural properties of compounds derived from 4,5-dibromo-1H-pyrrole-2-carbonitrile, such as 2,5-diferrocenyl-1-phenyl-1H-pyrrole, provides insights into their electrochemical behaviors and potential applications in electronic devices (Hildebrandt et al., 2011).

Biological and Pharmaceutical Applications

  • Synthesis of Tacrine Analogues : 4,5-dibromo-1H-pyrrole-2-carbonitrile derivatives have been utilized in the synthesis of new tacrine analogues, offering potential in the development of therapeutic agents (Salaheldin et al., 2010).

  • Metallo-β-Lactamase Inhibition : Derivatives of 4,5-dibromo-1H-pyrrole-2-carbonitrile have been identified as potential inhibitors of metallo-β-lactamases, enzymes that confer resistance to beta-lactam antibiotics. This suggests their use in combating antibiotic-resistant bacteria (McGeary et al., 2017).

  • Insecticidal Activity : Certain pyrrole derivatives, including those based on 4,5-dibromo-1H-pyrrole-2-carbonitrile, have shown significant insecticidal activity against the cotton leafworm, suggesting their potential use in pest control (Abdelhamid et al., 2022).

  • Progesterone Receptor Modulators : Research has explored the use of 4,5-dibromo-1H-pyrrole-2-carbonitrile derivatives in developing progesterone receptor modulators, which have applications in female healthcare, including contraception and treatment of certain breast cancers (Fensome et al., 2008).

Safety And Hazards


  • Toxicity : As with any chemical compound, caution is advised. Consult safety data sheets (SDS) for handling instructions.

  • Environmental Impact : Consider its impact on the environment during synthesis, use, and disposal.


Future Directions

Research avenues for 4,5-dibromo-1H-pyrrole-2-carbonitrile include:



  • Biological Activity : Investigate potential biological activities (e.g., antimicrobial, anticancer) and evaluate its pharmacological relevance.

  • Derivatives : Explore derivatives with modified substituents for improved properties.

  • Synthetic Routes : Optimize synthetic routes for efficiency and scalability.


Please note that this analysis is based on available information, and further studies are essential to uncover additional details about this compound. For more precise data, consult relevant scientific literature123.


properties

IUPAC Name

4,5-dibromo-1H-pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2/c6-4-1-3(2-8)9-5(4)7/h1,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVJCGBSMPWVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70314747
Record name 4,5-dibromo-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dibromo-1H-pyrrole-2-carbonitrile

CAS RN

34649-19-9
Record name NSC288037
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-dibromo-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SJ Lee, JG Ahn, CW Cho - Tetrahedron: Asymmetry, 2014 - Elsevier
The cinchona-based primary amine-catalyzed enantioselective aza-Michael reaction of α,β-unsaturated aldehydes with 4,5-dihalo-1H-pyrrole-2-carbonitriles as the N-centered …
P Sharma, R Gupta, RK Bansal - Beilstein Journal of Organic …, 2021 - beilstein-journals.org
Nitrogen-containing scaffolds are ubiquitous in nature and constitute an important class of building blocks in organic synthesis. The asymmetric aza-Michael reaction (aza-MR) alone or …
Number of citations: 18 www.beilstein-journals.org
H Ishikawa, S Shiomi - The Alkaloids: Chemistry and Biology, 2018 - Elsevier
This chapter covers the literature since the advent, in the 21st century, of total syntheses of alkaloids using enantio- or diastereoselective organocatalytic reactions to construct the …

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